Spinosin B is produced through the fermentation process of Saccharopolyspora spinosa, a soil-dwelling actinomycete. The biosynthesis of spinosyn compounds involves complex enzymatic pathways that include polyketide synthesis and glycosylation processes, leading to the formation of various spinosyn derivatives, including spinosin B .
Spinosin B belongs to the class of compounds known as polyketides, specifically within the subclass of macrolides. It is structurally related to other spinosyn compounds, such as spinosyn A, which is the primary active ingredient in many commercial insecticides. The classification highlights its significance in both agricultural and pharmaceutical contexts due to its bioactive properties.
The synthesis of spinosin B can be achieved through both natural fermentation and synthetic organic chemistry methods. The natural biosynthetic route involves the enzymatic action of several genes encoded within the Saccharopolyspora spinosa genome, including polyketide synthases and glycosyltransferases .
Technical Details:
Spinosin B features a complex tetracyclic framework with multiple functional groups, including hydroxyl and methyl groups. The precise molecular formula and structure can be elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Spinosin B undergoes various chemical reactions typical for polyketides, including oxidation, methylation, and glycosylation.
Technical Details:
The mechanism by which spinosin B exerts its insecticidal effects primarily involves interference with neurotransmission in target insects. It acts on nicotinic acetylcholine receptors, leading to paralysis and death.
Spinosin B is primarily utilized as an insecticide due to its potent activity against a variety of pests while maintaining lower toxicity to non-target organisms. Its unique properties make it suitable for organic farming practices where chemical residues must be minimized.
Spinosin B, a principal flavone-C-glycoside, is biosynthesized in the seeds of Ziziphus jujuba var. spinosa (ZJS) through the phenylpropanoid-flavonoid pathway. The process begins with phenylalanine, which undergoes deamination via phenylalanine ammonia-lyase (PAL) to form cinnamic acid. Subsequent hydroxylation and activation by cinnamate-4-hydroxylase (C4H) yield p-coumaric acid, which is then converted to p-coumaroyl-CoA by 4-coumarate-CoA ligase (4CL). This intermediate combines with malonyl-CoA (derived from acetyl-CoA carboxylation) in reactions catalyzed by chalcone synthase (CHS) and chalcone isomerase (CHI) to produce naringenin—the core flavonoid scaffold [8].
Naringenin is oxidized by flavone synthase II (FNS II) to form apigenin, which undergoes C-glycosylation at the C-8 position via UDP-glycosyltransferase (UGT) to generate vitexin. Spinosin B arises through a unique 2″-O-β-glucosylation of vitexin, mediated by specific O-glucosyltransferases. Transcriptomic analyses of ZJS seeds reveal upregulated expression of genes encoding C4H, CHS, CHI, and F3′5′H (flavonoid 3′,5′-hydroxylase) in grafted cultivars, correlating with higher spinosin B accumulation compared to wild-type plants [8]. Key enzymatic stages are summarized in Table 1.
Table 1: Enzymes in Spinosin B Biosynthesis
Gene Symbol | Enzyme Name | Function in Pathway | Expression in Grafted ZJS |
---|---|---|---|
PAL | Phenylalanine ammonia-lyase | Converts phenylalanine to cinnamic acid | Moderate |
C4H | Cinnamate 4-hydroxylase | Hydroxylates cinnamic acid to p-coumaric acid | High |
CHS | Chalcone synthase | Condenses p-coumaroyl-CoA with malonyl-CoA | Very high |
FNS II | Flavone synthase II | Converts naringenin to apigenin | High |
UGT | UDP-glucosyltransferase | Catalyzes C-glucosylation at C-8 position | Moderate |
Environmental stressors (e.g., soil composition) and grafting techniques significantly enhance spinosin B yield. Grafted ZJS cultivars exhibit 1.3–1.8-fold higher spinosin B content than wild variants due to altered expression of HMGR (hydroxymethylglutaryl-CoA reductase) and FPPS (farnesyl diphosphate synthase), which modulate precursor flux toward flavonoid synthesis [8].
Spinosin B is a critical bioactive component in Semen Ziziphi Spinosae (SZS), a traditional Chinese medicine derived from ZJS seeds. For over 2,000 years, SZS has been prescribed to manage insomnia, anxiety, and palpitations. Its ethnopharmacological use is documented in the Chinese Pharmacopoeia (2020 edition), where it is described as "nourishing the heart and liver" and "calming the spirit" [2] [4]. Spinosin B synergizes with jujubosides (triterpenoid saponins) to potentiate sedative-hypnotic effects, primarily by modulating serotonergic neurotransmission.
Mechanistically, spinosin B antagonizes postsynaptic 5-hydroxytryptamine-1A (5-HT1A) receptors in the hippocampus and cortex. In rodent models, spinosin B (15–20 mg/kg, intraperitoneal) reverses 8-OH-DPAT (a 5-HT1A agonist)-induced reductions in rapid eye movement (REM) sleep and slow-wave sleep (SWS). This action shortens sleep latency by 40–60% and prolongs non-REM sleep duration by 25–35% in pentobarbital-treated animals [2] [7]. Additionally, spinosin B ameliorates amyloid-β (Aβ)-induced cognitive deficits. In Aβ1-42 oligomer-injected mice, subchronic administration (20 mg/kg, oral) reduces activated microglia and astrocytes by 50–70% while restoring hippocampal choline acetyltransferase (ChAT) expression—key to attenuating neuroinflammation and cholinergic dysfunction in Alzheimer’s disease models [5] [6].
Spinosin B also enhances adult hippocampal neurogenesis by activating the extracellular signal-regulated kinase–cAMP response element-binding protein–brain-derived neurotrophic factor (ERK-CREB-BDNF) pathway. This increases neuronal proliferation (1.5-fold) and differentiation (2.2-fold) in the dentate gyrus, improving spatial memory retention in passive avoidance tasks [3] [9].
Spinosin B belongs to a structurally diverse class of flavone-C-glycosides, differing in glycosylation patterns and hydroxylation sites. Its C-8 position is linked to a glucose moiety, with additional O-glucosylation at the 2″ position—distinguishing it from isospinosin (C-6 glucosylation) and swertisin (lacking O-glucosylation) [1] [4]. These subtle variations significantly influence bioactivity:
CAS No.: 31373-65-6
CAS No.: 23103-35-7
CAS No.: 76663-30-4
CAS No.:
CAS No.: 637-23-0
CAS No.: 731002-50-9